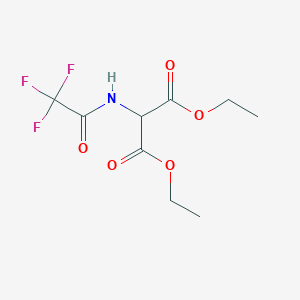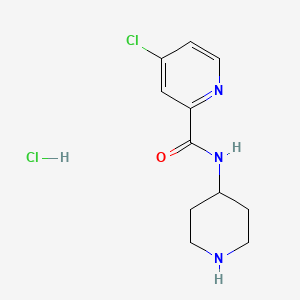
2-(5-Ethoxy-2,3-difluorophényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H19BF2O3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sondes fluorescentes
Le composé peut être modifié pour agir comme une sonde fluorescente. En attachant un groupe fluorescent à l'acide boronique, il peut être utilisé pour suivre les molécules biologiques ou les changements dans l'environnement au sein d'une cellule.
Ces applications démontrent la polyvalence de l'acide 5-éthoxy-2,3-difluorophénylboronique, ester pinacolique dans la recherche scientifique, contribuant aux avancées dans divers domaines de la chimie et de la biologie. Il est important de noter que les applications spécifiques peuvent varier en fonction des groupes fonctionnels supplémentaires attachés à la structure de base et du contexte de la recherche .
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound 5-Ethoxy-2,3-difluorophenylboronic acid, pinacol ester, participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which the compound 5-Ethoxy-2,3-difluorophenylboronic acid, pinacol ester is involved, affects the biochemical pathway of carbon–carbon bond formation . This reaction has a significant impact on the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of the reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of 5-Ethoxy-2,3-difluorophenylboronic acid, pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic compounds, contributing to various fields including pharmaceuticals and materials science.
Action Environment
The action of 5-Ethoxy-2,3-difluorophenylboronic acid, pinacol ester is influenced by environmental factors such as pH. As mentioned earlier, the rate of the reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Propriétés
IUPAC Name |
2-(5-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-9-7-10(12(17)11(16)8-9)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPQMUVGFZBCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426391.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)


